4,7-Phenanthroline, 1-methyl-
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Overview
Description
4,7-Phenanthroline, 1-methyl- is a derivative of phenanthroline, an aromatic polycyclic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. This compound is widely used in scientific research due to its unique chemical properties and versatility .
Preparation Methods
The synthesis of 4,7-Phenanthroline, 1-methyl- typically involves the Skraup reaction, which includes the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene . The reaction conditions usually involve heating the mixture to facilitate the formation of the phenanthroline skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4,7-Phenanthroline, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Phenanthroline, 1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Phenanthroline, 1-methyl- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in coordination chemistry, it acts as a supporting ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the metal center . In biological systems, it can inhibit metalloenzymes by binding to the metal ion in the active site, thereby affecting the enzyme’s activity .
Comparison with Similar Compounds
4,7-Phenanthroline, 1-methyl- is similar to other phenanthroline derivatives such as 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline. its unique methyl substitution at the 1-position provides distinct chemical properties and reactivity. Compared to 1,10-phenanthroline, 4,7-Phenanthroline, 1-methyl- has enhanced solubility in organic solvents and different coordination behavior with metal ions . Other similar compounds include 2,2’-bipyridine and ferroin, which also serve as ligands in coordination chemistry but differ in their structural and electronic properties .
Properties
CAS No. |
61351-97-1 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-12-5-4-11-10(13(9)12)3-2-7-14-11/h2-8H,1H3 |
InChI Key |
LAZAXXCISINBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=NC=C1)N=CC=C3 |
Origin of Product |
United States |
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